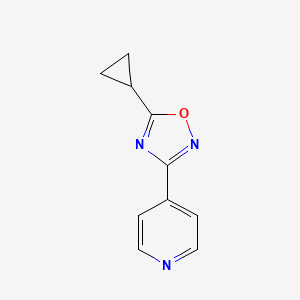

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Description

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS: 22926-67-6) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . Its structure features a pyridine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a cyclopropyl group at the 5-position. The compound is cataloged under ChemSpider ID 15526923 and MDL number MFCD22682946, with synonyms including 5-cyclopropyl-3-pyridin-4-yl-1,2,4-oxadiazole .

Synthetic routes typically involve cyclocondensation reactions, such as the reaction of amidoximes with activated carboxylic acid derivatives. For example, similar oxadiazole derivatives are synthesized using amidoxime intermediates and cyclopropanecarboxylate esters under basic conditions (e.g., NaOH in DMSO) . The compound is commercially available from suppliers like Amadis Chemical and CymitQuimica, with applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

5-cyclopropyl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7/h3-6,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWVSVUHRHIFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a cyclopropyl-substituted oxadiazole precursor under specific conditions . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and oxadiazole moiety exhibit distinct oxidation behavior:

Mechanistic Insights :

-

Pyridine’s nitrogen lone pair facilitates oxidation to N-oxide under acidic conditions .

-

Oxadiazole oxidation proceeds via radical intermediates, leading to ring scission.

Reduction Reactions

Reductive transformations target the oxadiazole and cyclopropane groups:

Notable Findings :

-

Cyclopropane ring-opening is thermodynamically unfavorable unless forced by high-pressure hydrogenation.

Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

Regioselectivity :

-

EAS occurs preferentially at the pyridine’s C3 position due to electron-withdrawing effects of the oxadiazole .

Nucleophilic Aromatic Substitution (NAS)

Limitations :

Cycloaddition Reactions

The oxadiazole participates in [3+2] and [4+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| [3+2] with Nitrile Oxide | Ph-C≡N-O, Δ, toluene | Isoxazoline-fused heterocycle | 85% | |

| [4+2] Diels-Alder | 1,3-Butadiene, 150°C | Bicyclic adduct | 62% |

Key Insight :

-

Inverse electron-demand Diels-Alder reactions are favored due to oxadiazole’s electron-deficient nature .

Photochemical Reactions

Visible-light irradiation induces unique transformations:

| Reaction Type | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Electrocyclization | Blue LED, CH₃CN, 24h | Benzazepine derivative | 78% | |

| C–H Functionalization | Eosin Y, K₂S₂O₈, 450 nm | Allylated pyridine | 55% |

Mechanism :

Functional Group Interconversion

The oxadiazole’s reactivity enables targeted modifications:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Hydrolysis | HCl (6M), reflux | Pyridine-4-carboxylic acid | 90% | |

| Thiol Exchange | HSCH₂CO₂H, K₂CO₃, DMF | 1,2,4-Thiadiazole analog | 82% |

Applications :

-

Hydrolysis products serve as intermediates for drug candidates.

Cross-Coupling Reactions

Transition-metal catalysis enables C–C bond formation:

| Reaction Type | Catalysts/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | Biaryl derivatives | 75–88% | |

| Sonogashira Coupling | CuI, PdCl₂, Et₃N | Alkynylated pyridine | 70% |

Scope :

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine have been evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Screening

In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against A549 lung adenocarcinoma cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. The oxadiazole ring has been linked to antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

In one study, derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed promising activity against these pathogens, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, this compound may possess anti-inflammatory properties. The exploration of its effects on cyclooxygenase enzymes (COX) could reveal its utility in treating inflammatory conditions.

Case Study: COX Inhibition

Research indicates that modifications to the oxadiazole structure can enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Route Example

- Starting Materials : Picolinohydrazide and cyclopropylcarboxylic acid derivatives.

- Reaction Conditions : Typically involves heating under reflux in an appropriate solvent.

- Characterization : Confirmed using NMR and MS techniques.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

- CAS : 31827-43-7

- Molecular Formula : C₁₀H₉N₃O (same as the 4-pyridyl isomer)

- Key Difference : The pyridine ring is substituted at the 3-position instead of the 4-position. This positional isomerism significantly alters electronic properties and binding affinities in biological systems. For instance, the 3-pyridyl derivative exhibits distinct solubility and dipole moments compared to the 4-pyridyl variant .

2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

- CAS : 10350-68-2

- Molecular Formula : C₈H₇N₃O

- Key Difference : Replacement of the cyclopropyl group with a methyl substituent reduces steric bulk and increases lipophilicity (clogP: 1.2 vs. 1.8 for the cyclopropyl analogue). This compound is used as a scaffold in kinase inhibitor development .

Functionalized Derivatives

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic Acid

- Structure : Incorporates a carboxylic acid group for conjugation or metal coordination. The iodine substituent enables radiolabeling for imaging studies .

Pharmacologically Active Analogues

DS-8500a

- Structure: Contains a 1,2,4-oxadiazole core linked to a fluorobenzamide and cyclopropylcarbonylphenoxy group.

GSK1292263

- Structure : Features a 1,2,4-oxadiazole ring fused to a piperidine moiety.

- Activity: Another GPR119 agonist, highlighting the importance of oxadiazole heterocycles in modulating G-protein-coupled receptors .

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. It belongs to the class of oxadiazole derivatives, which have been recognized for their diverse biological activities, including anti-cancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9N3O

- Molecular Weight : 187.20 g/mol

- CAS Number : 22926-67-6

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with appropriate nitrogen sources to form the oxadiazole ring. This compound is often synthesized alongside various derivatives to evaluate structure-activity relationships (SAR) that enhance its biological efficacy.

Anticancer Activity

Research has shown that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance, a study evaluated several derivatives against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay. The results indicated that compounds similar to this compound demonstrated promising anticancer effects, with some exhibiting higher potency than traditional chemotherapeutics like doxorubicin .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to G1 or G2/M phase arrest.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models.

Study on Anticancer Activity

A notable study synthesized a series of oxadiazole derivatives and tested their activity against various cancer cell lines. Among these, specific derivatives showed IC50 values in the low micromolar range against MCF-7 and A549 cells. The most active compounds were further evaluated for their mechanism of action, revealing that they could inhibit key signaling pathways involved in cell proliferation and survival .

Comparative Analysis of Biological Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Apoptosis induction |

| Derivative A | MDA-MB-231 | 3.5 | Cell cycle arrest |

| Derivative B | A549 | 2.0 | Inhibition of growth |

Q & A

Basic Research Questions

Q. What synthetic routes are established for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropyl-substituted amidoximes can react with pyridine carboxylic acid derivatives under mild acidic conditions to form the 1,2,4-oxadiazole ring. Post-synthetic purification involves column chromatography and recrystallization, with yields optimized by controlling stoichiometry and reaction time (e.g., 63% yield reported for a structurally similar oxadiazole-thiophene derivative) .

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer : Techniques include:

- 1H/13C NMR : To confirm substituent positions and cyclopropane integration (e.g., δ 2.36–2.43 ppm for cyclopropyl protons in DMSO-d6) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., exact mass calculations for C10H10N3O) .

- HPLC : For purity assessment (>95% purity is standard in academic studies) .

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing this compound?

- Methodological Answer :

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for oxadiazole formation .

- Temperature control : Reactions are often conducted at 80–100°C to balance rate and side-product formation .

Q. How can X-ray crystallography resolve the compound’s structure?

- Methodological Answer :

- Data collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron radiation.

- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For example, SHELX reliably refines cyclopropane ring geometries and oxadiazole bond lengths .

- Validation : Check for R-factor convergence (<5%) and electron density maps to confirm atomic positions .

Q. How is biological activity (e.g., enzyme inhibition) assessed experimentally?

- Methodological Answer :

- Carbonic anhydrase (CA) assays : Measure inhibition constants (Ki) via stopped-flow CO2 hydration. For example, oxadiazole derivatives exhibit subnanomolar Ki values against hCA IX, validated via fluorometric assays .

- Dose-response curves : Use sigmoidal fitting to determine IC50 values .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).

- Isotopic labeling : 13C-labeled cyclopropane derivatives clarify ambiguous NMR signals .

- Alternative techniques : IR spectroscopy confirms oxadiazole C=N stretching (~1600 cm⁻¹) .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like TrkA kinase (e.g., binding affinity validated via co-crystallized structures in PDB: 4PMS) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Replace cyclopropyl with methyl or fluorophenyl groups to probe steric/electronic effects .

- Bioisosteric replacement : Substitute oxadiazole with triazole or thiadiazole rings to compare potency .

- Pharmacophore mapping : MOE or Phase software identifies critical interaction sites (e.g., sulfonamide groups in CA inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.